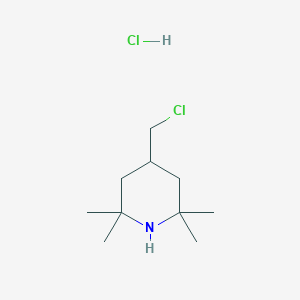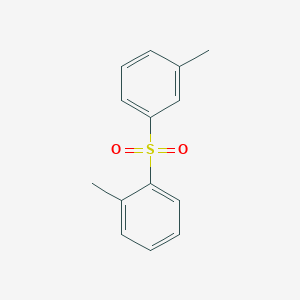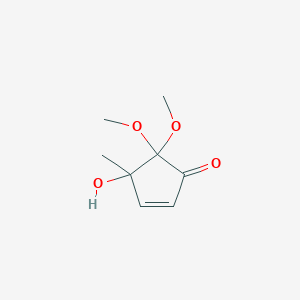
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a chloromethyl group attached to the piperidine ring, which is further substituted with four methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride typically involves the chloromethylation of 2,2,6,6-tetramethylpiperidine. One common method is the Blanc chloromethylation, which involves the reaction of the piperidine with formaldehyde and hydrogen chloride in the presence of a zinc chloride catalyst . The reaction conditions are usually acidic, and the process is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include methyl derivatives and other reduced forms.
科学研究应用
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects on biological systems.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: This compound also contains a chloromethyl group and is used in similar applications, such as in the modification of silica spheres for forensic science.
2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride: Another compound with a chloromethyl group, used in various chemical syntheses.
Uniqueness
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride is unique due to its piperidine ring structure with four methyl groups, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other chloromethyl-containing compounds and contributes to its specific applications in research and industry.
属性
CAS 编号 |
61171-37-7 |
|---|---|
分子式 |
C10H21Cl2N |
分子量 |
226.18 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H20ClN.ClH/c1-9(2)5-8(7-11)6-10(3,4)12-9;/h8,12H,5-7H2,1-4H3;1H |
InChI 键 |
LUUIAXGUORLTRV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)CCl)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)


![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)




![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
